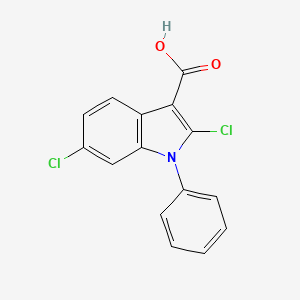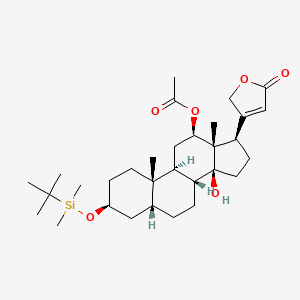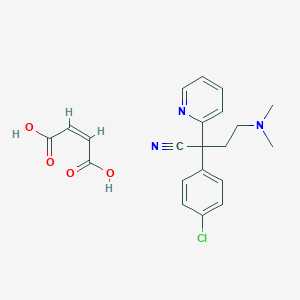![molecular formula C12H16N2O B13856721 [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B13856721.png)
[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone: is a compound that features a pyrrolidine ring attached to a phenylmethanone groupThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone typically involves the reaction of a pyrrolidine derivative with a benzoyl chloride derivative. One common method includes the use of [3-(aminomethyl)phenyl]methanamine and pyrrolidine-1-carbonyl chloride under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Serves as a precursor for the development of novel heterocyclic compounds .
Biology:
- Investigated for its potential as a bioactive molecule with applications in drug discovery.
- Studied for its interactions with biological targets such as enzymes and receptors .
Medicine:
- Potential applications in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions .
Industry:
- Utilized in the synthesis of specialty chemicals and materials.
- Employed in the production of agrochemicals and dyes .
Mecanismo De Acción
The mechanism of action of [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
1-(3-(Aminomethyl)pyridin-2-yl)pyrrolidin-3-ol: Similar structure but with a pyridine ring instead of a phenyl ring.
2-Amino-3-Methyl-1-Pyrrolidin-1-Yl-Butan-1-One: Contains a pyrrolidine ring with different substituents.
Uniqueness:
- The presence of the phenylmethanone group in [3-(Aminomethyl)pyrrolidin-1-yl]-phenylmethanone provides unique chemical properties and biological activities compared to its analogs.
- The specific arrangement of functional groups contributes to its distinct reactivity and potential applications in various fields .
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
[3-(aminomethyl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C12H16N2O/c13-8-10-6-7-14(9-10)12(15)11-4-2-1-3-5-11/h1-5,10H,6-9,13H2 |
Clave InChI |
CUOZAOFYMHHNJY-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1CN)C(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-((4-Bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B13856657.png)
![1,1'-Bis(2,6-dichlorophenyl)-[5,5'-biindoline]-2,2'-dione](/img/structure/B13856670.png)
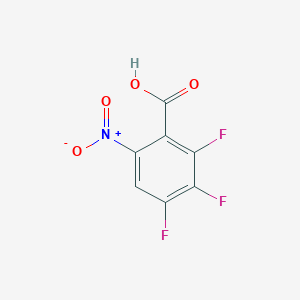
![2-[(7-chloro-1H-indazol-6-yl)amino]-4-(cyclopropylamino)pyrimidine-5-carboxamide](/img/structure/B13856687.png)
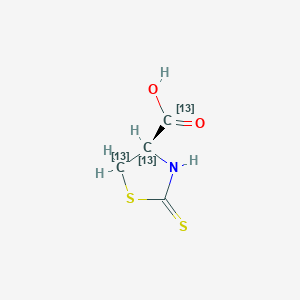
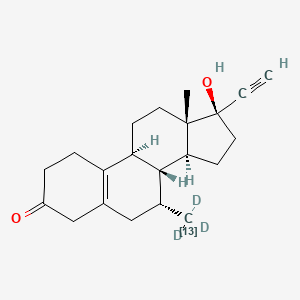

![5-[(2-Amino-6-chloro-4-pyrimidinyl-13C2)amino]-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13856706.png)
